molecular formula C8H10ClFN2O2 B1436348 Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride CAS No. 1803602-22-3

Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride

Cat. No.: B1436348
CAS No.: 1803602-22-3
M. Wt: 220.63 g/mol
InChI Key: GWYRDNDQYOCUSB-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride (CAS 1803602-22-3) is a fluorinated benzoate derivative of significant interest in advanced pharmaceutical research and development. This compound, with the molecular formula C 8 H 10 ClFN 2 O 2 and a molecular weight of 220.63 g/mol, is characterized by the presence of both a methyl ester and a hydrazinyl functional group on a fluorinated aromatic ring . It typically presents as a solid powder and is recommended to be stored at 4°C to maintain stability . The primary research application of this chemical is as a critical synthetic intermediate in the preparation of more complex, biologically active molecules. Its high value is demonstrated by its use in patented synthetic routes for developing orexin receptor modulators . These investigational compounds, such as Seltorexant, target receptors in the central nervous system and are being studied for the potential treatment of conditions like insomnia and major depressive disorder . In these multi-step syntheses, the hydrazinyl group of this compound can be utilized to construct nitrogen-containing heterocycles, such as 1,2,3-triazole rings, which are often key pharmacophores in drug candidates . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. This product is not for human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

IUPAC Name

methyl 2-fluoro-6-hydrazinylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c1-13-8(12)7-5(9)3-2-4-6(7)11-10;/h2-4,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYRDNDQYOCUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: Methyl 2-fluoro-6-methylbenzoate

The synthesis of methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride typically begins with methyl 2-fluoro-6-methylbenzoate or related benzoate esters as precursors. This compound can be prepared by:

  • Esterification of 2-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux to ensure full conversion to the methyl ester.

  • Industrial scale methods may utilize continuous flow reactors for enhanced yield and process control, with alternative catalysts and solvents explored to improve efficiency and sustainability.

Step Reagents/Conditions Notes
Esterification 2-fluoro-6-methylbenzoic acid, methanol, H2SO4 catalyst Reflux conditions, complete conversion to ester
Industrial method Continuous flow reactor, alternative catalysts Scalable, optimized for yield

This precursor is crucial as the starting point for further functionalization to introduce the hydrazinyl group.

Introduction of the Hydrazinyl Group

The key transformation to obtain this compound involves replacing the methyl group or another substituent with a hydrazinyl (-NH-NH2) moiety. Although direct literature on this exact compound is limited, established hydrazinylation methods for similar aromatic esters include:

Method Reagents/Conditions Outcome
Hydrazinolysis Hydrazine hydrate, solvent (ethanol, methanol), reflux Substitution of leaving group by hydrazinyl
Reduction Catalysts such as Pd/C, Raney nickel; solvents like methanol or ethanol; temperature 25-70°C Nitro to hydrazinyl conversion

These methods are adapted from analogous preparation routes of hydrazinyl-substituted benzoates and related compounds.

Formation of the Hydrochloride Salt

The hydrazinylbenzoate is typically isolated as its hydrochloride salt to improve stability and handling. This is achieved by:

Step Reagents/Conditions Notes
Salt formation HCl in ethanol or ethyl acetate Formation of crystalline hydrochloride salt

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Key Parameters Yield/Notes
1 Esterification of 2-fluoro-6-methylbenzoic acid Methanol, H2SO4, reflux Complete esterification High yield expected
2 Introduction of hydrazinyl group Hydrazine hydrate, reflux or catalytic reduction 25-70°C, Pd/C or Raney Ni catalyst Dependent on precursor and method
3 Hydrochloride salt formation HCl in ethanol or ethyl acetate Room temperature, crystallization Stable salt formation

Research Findings and Considerations

  • Reaction Conditions: The esterification is straightforward and well-documented, but hydrazinylation requires careful control of temperature and stoichiometry to avoid side reactions such as over-reduction or polymerization of hydrazine.

  • Catalysts: Catalytic hydrogenation using palladium on carbon or Raney nickel is preferred for selective reduction of nitro groups to hydrazinyl groups, offering clean conversion with high selectivity.

  • Purification: The hydrochloride salt is favored for purification due to its crystalline nature and enhanced stability compared to the free base.

  • Industrial Adaptations: Continuous flow reactors and alternative green solvents are being explored to optimize the synthesis for scale-up and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

MFHBH serves as a precursor for synthesizing more complex pharmaceuticals. Its hydrazinyl group can participate in various chemical reactions, making it a versatile intermediate in drug development. Research indicates that compounds containing hydrazinyl groups exhibit potential antimicrobial and anticancer properties, although specific biological activities of MFHBH are still under investigation .

Agricultural Chemistry

In agricultural research, MFHBH is being explored for its potential use in developing new agrochemicals. The compound's unique structure may enhance its efficacy as a pesticide or herbicide, although comprehensive studies are needed to validate these applications.

Materials Science

MFHBH is also used in the development of advanced materials. Its ability to undergo various chemical transformations allows it to be incorporated into polymers and other materials, potentially improving their properties such as stability and reactivity .

Case Study 2: Agricultural Application

Research has indicated that hydrazine derivatives can act as effective herbicides. Ongoing investigations aim to evaluate MFHBH's effectiveness in controlling specific weed species, potentially leading to new formulations for agricultural use.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations

  • Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (CAS: 1909324-96-4) shares the same molecular formula but differs in the hydrazinyl group’s position (3- vs. 6-).

Hydrazine Derivatives: Functional Group Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Applications
o-Tolylhydrazine hydrochloride C₇H₁₁ClN₂ 158.63 Methyl (2-position), hydrazinyl ~187 (decomposes) Intermediate in dye synthesis
p-Tolylhydrazine hydrochloride C₇H₁₁ClN₂ 158.63 Methyl (4-position), hydrazinyl >200 Pharmaceuticals, agrochemicals
  • Key Differences :
    • The target compound’s fluorine atom enhances electronegativity, improving stability and directing electrophilic substitution compared to methyl-substituted hydrazines .
    • Higher molecular weight (220.63 vs. 158.63) reflects the fluorine and ester groups, influencing solubility and reactivity .

Methyl Esters: Functional Group Comparison

  • Resin Acid Methyl Esters (e.g., sandaracopimaric acid methyl ester):
    • Larger, terpene-derived structures with applications in adhesives and coatings.
    • Lack hydrazinyl groups, limiting their utility in pharmaceutical synthesis .

  • Yohimbine Derivatives (e.g., 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride):
    • Complex alkaloid structures with medicinal uses (e.g., vasodilators).
    • Less reactive than the target compound due to bulky fused-ring systems .

Hydrochloride Salts: Physicochemical Properties

  • 7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride (CAS: N/A): A spirocyclic hydrochloride salt with a molecular weight of 205.67 g/mol. Higher cost per milligram (€675/50 mg vs. €590/50 mg for the target compound) suggests differences in synthesis complexity .
  • KHG26792 (azetidine hydrochloride derivative):
    • Features a propoxymethyl-azetidine scaffold.
    • Demonstrated neuroprotective activity, highlighting the role of hydrochloride salts in enhancing bioavailability .

Fluorinated Analogues: Substituent Effects

  • 2-Chloro-6-methylbenzenesulfonyl chloride :
    • Contains chlorine and sulfonyl groups instead of fluorine and hydrazinyl.
    • Used as a sulfonating agent, contrasting with the target compound’s role as a nucleophile .

Research Implications

The unique combination of fluorine and hydrazinyl groups in Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride enables precise functionalization in synthetic chemistry, distinguishing it from simpler hydrazines or bulkier methyl esters. Future studies should explore its reactivity in cross-coupling reactions and toxicity profiles to expand its industrial applicability .

Biological Activity

Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C8_{8}H8_{8}ClF N3_{3}O2_{2}
  • Molecular Weight : Approximately 225.67 g/mol

The compound features a hydrazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of hydrazine compounds can exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : Studies suggest that the compound demonstrates a MIC comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

The hydrazine derivatives have been implicated in anticancer activity through various mechanisms, including the inhibition of histone demethylases, which play a crucial role in epigenetic regulation of gene expression.

  • Mechanism of Action : The compound may inhibit Jumonji C-domain-containing histone demethylases (JmjC KDMs), leading to increased trimethylation of histones and subsequent suppression of tumor growth. This mechanism has been observed in vitro with specific cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study reported that hydrazine derivatives exhibited strong activity against both gram-positive and gram-negative bacteria, with particular efficacy noted against MRSA strains. The research utilized molecular docking studies to elucidate binding interactions with bacterial targets .
  • Inhibition of Histone Demethylases : In vitro assays demonstrated that this compound significantly inhibited the activity of JmjC KDMs in cancer cell lines, leading to altered gene expression profiles associated with tumor suppression .
  • Safety Profile : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic concentrations, showing minimal cytotoxic effects on normal cells while effectively targeting cancerous cells .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against MRSA; MIC comparable to antibiotics
AnticancerInhibits JmjC KDMs; increases histone trimethylation
Safety ProfileLow cytotoxicity at therapeutic doses

Q & A

Q. What are the recommended synthetic strategies for Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves two key steps: (1) esterification of 2-fluoro-6-nitrobenzoic acid using methanol under acidic conditions (e.g., H₂SO₄ catalyst) to form the methyl ester, and (2) nitro-to-hydrazine reduction. The hydrazinyl group is introduced via catalytic hydrogenation (e.g., Pd/C, H₂) or using hydrazine hydrate under controlled pH (6–7). Critical parameters include reaction temperature (60–80°C for esterification; 25–40°C for reduction), solvent choice (e.g., ethanol/water mixture for reduction), and inert atmosphere to prevent oxidation of the hydrazine moiety .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C/¹⁹F NMR to verify fluorine positioning and hydrazine NH signals. HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>98%). Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]⁺). For hydrochloride salt verification, chloride ion titration (e.g., potentiometric AgNO₃) or X-ray crystallography resolves counterion integration. Cross-reference pharmacopeial standards for validation 20.
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Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. The hydrazinyl group is sensitizing; minimize exposure via closed systems. In case of skin contact, rinse with water for 15 minutes. For spills, neutralize with 5% acetic acid before disposal. Store under argon at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers mitigate instability of the hydrazinyl group during synthesis and storage?

  • Methodological Answer : Instability arises from oxidation and hydrolysis. Strategies include:
  • Synthesis : Use degassed solvents and N₂/Ar atmosphere during hydrazine substitution.
  • Storage : Lyophilize the hydrochloride salt and store in amber vials with desiccants (silica gel). Add stabilizers like 1% ascorbic acid in aqueous buffers.
  • Monitoring : Track decomposition via HPLC-DAD at 254 nm; hydrazine degradation products (e.g., diazenes) show distinct retention times .

Q. What are the common impurities in this compound, and how can they be resolved?

  • Methodological Answer : Key impurities include:
  • Unreacted nitro precursor : Remove via recrystallization (ethanol/water, 3:1).
  • Hydrolysis by-products (e.g., free benzoic acid): Use ion-exchange chromatography (Dowex 50WX4 resin).
  • Oxidized hydrazine derivatives : Employ RP-HPLC with 0.1% trifluoroacetic acid to separate polar degradation products. Validate impurity profiles against ICH Q3A guidelines .

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., hydrazine nucleophilic attack). Solvent optimization via COSMO-RS predicts polarity effects on yield. Use DoE (Design of Experiments) to map temperature, catalyst loading, and stoichiometry interactions. For example, a Box-Behnken design reduces experimental runs by 40% while maximizing yield 20.

Q. What mechanistic insights explain competing side reactions during hydrazine substitution?

  • Methodological Answer : Competing Sandmeyer-type reactions or over-reduction (to amines) may occur. Mechanistic studies using kinetic isotope effects (KIE) and LC-MS trapping of intermediates reveal:
  • Nitro reduction : Proceeds via nitroso and hydroxylamine intermediates.
  • Side reactions : Catalyzed by trace metals (e.g., Fe³⁺); mitigate with EDTA chelation . Adjust pH to 6.5–7.0 to favor hydrazine over amine formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride
Reactant of Route 2
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Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride

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